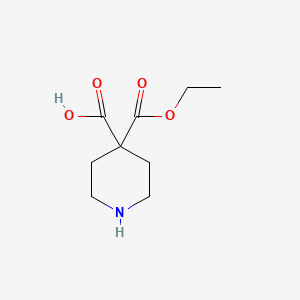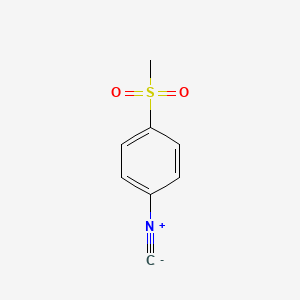![molecular formula C18H32BNO4 B13539743 Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropyl Ring: The initial step often involves the formation of the cyclopropyl ring through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This step typically uses a boronic acid or boronate ester in the presence of a suitable catalyst.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, often involving the use of azetidine precursors and appropriate reagents.
Final Coupling and Protection: The final step involves coupling the intermediate compounds and protecting the functional groups with tert-butyl groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azetidine rings.
Reduction: Reduction reactions can target the dioxaborolane group, converting it to other boron-containing functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce boronic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boron-containing group makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors in enzymatic studies. The unique structure allows for the exploration of interactions with various biological targets.
Medicine
In medicinal chemistry, this compound can serve as a building block for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with nucleophiles, making it useful in catalytic processes and as a ligand in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrrolidine-1-carboxylate
- Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate lies in its azetidine ring, which imparts distinct steric and electronic properties compared to similar compounds with pyrrolidine or piperidine rings. This difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C18H32BNO4 |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-10-12(11-20)18(8)9-13(18)19-23-16(4,5)17(6,7)24-19/h12-13H,9-11H2,1-8H3 |
InChI-Schlüssel |
BILIURDSGPUYRR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2(C)C3CN(C3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


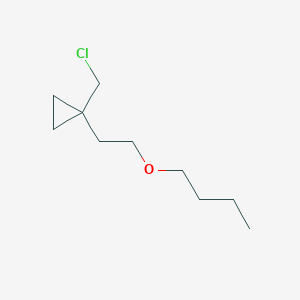
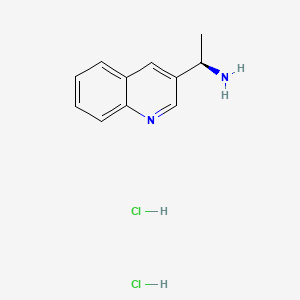
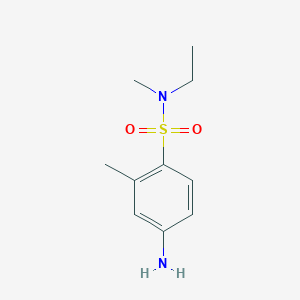
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)

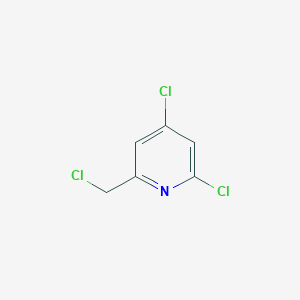
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)


![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

